2-(3-Aminoazetidin-1-yl)-2-(5-bromofuran-2-yl)acetonitrile
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Overview
Description
2-(3-Aminoazetidin-1-yl)-2-(5-bromofuran-2-yl)acetonitrile is a synthetic organic compound that features an azetidine ring, a brominated furan ring, and a nitrile group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminoazetidin-1-yl)-2-(5-bromofuran-2-yl)acetonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Bromination of the Furan Ring: The furan ring can be brominated using bromine or other brominating agents under controlled conditions.
Coupling Reactions: The azetidine and bromofuran intermediates can be coupled using nucleophilic substitution or other suitable reactions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation Products: Oxidized derivatives of the furan ring.
Reduction Products: Amines derived from the nitrile group.
Substitution Products: Various substituted furan derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Biological Activity:
Medicine
Pharmaceuticals: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry
Materials Science: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-Aminoazetidin-1-yl)-2-(5-bromofuran-2-yl)acetonitrile would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(3-Aminoazetidin-1-yl)-2-(5-chlorofuran-2-yl)acetonitrile: Similar structure with a chlorine atom instead of bromine.
2-(3-Aminoazetidin-1-yl)-2-(5-methylfuran-2-yl)acetonitrile: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(3-Aminoazetidin-1-yl)-2-(5-bromofuran-2-yl)acetonitrile may confer unique reactivity and biological activity compared to its analogs. Bromine atoms can participate in specific interactions, such as halogen bonding, which can influence the compound’s properties.
Properties
Molecular Formula |
C9H10BrN3O |
---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
2-(3-aminoazetidin-1-yl)-2-(5-bromofuran-2-yl)acetonitrile |
InChI |
InChI=1S/C9H10BrN3O/c10-9-2-1-8(14-9)7(3-11)13-4-6(12)5-13/h1-2,6-7H,4-5,12H2 |
InChI Key |
JRXBIDILKQIBPK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(C#N)C2=CC=C(O2)Br)N |
Origin of Product |
United States |
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